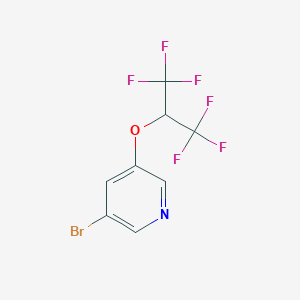
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile
Overview
Description
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile, also known as 3-DFMTP-2-ACN, is a novel synthetic compound that has recently been developed for a variety of scientific and medical applications. This compound is a colorless, water-soluble, and highly stable molecule that has been found to possess a wide range of potential uses in the fields of chemistry, biochemistry, and medicine.
Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselective Synthesis : 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile can be utilized in regioselective synthesis processes. For instance, substituted 3-(2-hydroxyphenyl)pyridines have been prepared using pyridine N-oxides in a transition-metal-free, mild route, involving reactions in acetonitrile at room temperature. This method yields good results through a series of rearrangements (Raminelli, Liu, & Larock, 2006).
- Reactions with Perfluoroalkanenitriles : Studies have shown that perfluoroalkanenitriles react with pyridinium alkoxycarbonylmethylides in acetonitrile, forming various perfluoroalkylated imidazo[1,2-a]pyridines. This synthesis involves nucleophilic displacement and dipolar cycloaddition processes (Banks, Hitchen, & Thomson, 1982).
Catalytic Applications
- Alkane Oxidation Catalysis : Iron(II) bis(triflate) complexes containing pyridine and dimethylamine donors demonstrate significant use in alkane oxidation catalysis. The triflate ligands in these complexes can be displaced by acetonitrile ligands, influencing the spin state and catalytic properties (Britovsek, England, & White, 2005).
Coordination Chemistry
- Synthesis of Complexes : Various pyridine derivatives, including those similar to 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile, are employed in the synthesis of metal complexes. For example, europium(III) complexes have been studied with pyridine-based ligands in acetonitrile solution (Piccinelli et al., 2013).
Luminescence and Sensing
- Luminescent Complexes : Certain pyridine derivatives can form luminescent complexes, useful in sensing applications. For example, Europium(III) complexes have been used for luminescence sensing of various anions in acetonitrile solutions (Piccinelli, Leonzio, Bettinelli, Melchior, Faura, & Tolazzi, 2016).
properties
IUPAC Name |
2-[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5N2O/c10-8(11)17-6-1-2-7(9(12,13)14)16-5(6)3-4-15/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXHVKUVMLBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179631 | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile | |
CAS RN |
1227583-25-6 | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227583-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















